1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine chemical structure
1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine chemical structure
The following technical guide details the chemical structure, synthesis, and pharmacological context of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine .
Classification: N,N'-Disubstituted Piperazine | Sigma-1 Receptor Ligand Scaffold | Chemical Probe Molecular Formula: C₁₆H₁₉BrN₂O Molecular Weight: 335.24 g/mol
Executive Summary
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine is a bioactive heterocyclic compound belonging to the class of unsymmetrical 1,4-disubstituted piperazines. This structural class is privileged in medicinal chemistry, serving as the core scaffold for numerous antihistamines (e.g., chlorcyclizine), antipsychotics, and antidepressants.[1]
Specific structural analogs of this molecule, particularly those combining benzyl and furan/tetrahydrofuran moieties, have been identified as high-affinity ligands for the Sigma-1 receptor (σ1R) , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The 4-bromobenzyl moiety provides lipophilic bulk and halogen-bonding capability, while the 2-furylmethyl group acts as a bioisostere for aromatic rings, offering unique electronic properties and metabolic profiles.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a central piperazine ring in a chair conformation, substituted at the N1 and N4 positions.
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N1-Substituent (4-Bromobenzyl): The para-bromo group exerts an electron-withdrawing inductive effect (-I) on the phenyl ring but is mesomerically electron-donating (+M). In a biological context, the bromine atom often engages in halogen bonding with carbonyl backbone oxygens in the receptor binding pocket.
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N4-Substituent (2-Furylmethyl): The furan ring is an electron-rich, five-membered aromatic heterocycle. It serves as a π-donor and is sensitive to acid-catalyzed ring opening (polymerization). The methylene bridge (-CH₂-) confers rotational freedom, allowing the furan ring to adopt optimal orientations for π-π stacking interactions.
Physicochemical Profile (Predicted)
| Property | Value | Significance |
| LogP (Octanol/Water) | 3.2 – 3.6 | Lipophilic; likely blood-brain barrier (BBB) permeable. |
| pKa (Basic N) | ~7.8 – 8.2 | Predominantly protonated at physiological pH (7.4), aiding electrostatic interaction with Asp/Glu residues in receptors. |
| Topological Polar Surface Area (TPSA) | ~25 Ų | Low TPSA suggests excellent membrane permeability. |
| H-Bond Acceptors | 3 (2 N, 1 O) | Interaction points for receptor binding. |
| H-Bond Donors | 0 | No labile protons; improves metabolic stability against conjugation. |
Synthetic Methodology
To ensure high purity and avoid the instability associated with furfuryl halides (which are prone to polymerization), the Reductive Amination pathway is the industry-standard protocol for this synthesis.
Retrosynthetic Analysis
The molecule is disconnected at the C-N bonds. The most convergent route involves coupling the commercially available 1-(4-bromobenzyl)piperazine with furfural (furan-2-carboxaldehyde).
Visualization: Synthetic Workflow
The following diagram illustrates the reductive amination pathway and the alternative alkylation route.
Detailed Experimental Protocol (Reductive Amination)
Caution: Furan derivatives can be acid-sensitive. Avoid strong mineral acids.
Reagents:
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1-(4-Bromobenzyl)piperazine (1.0 eq)
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Furfural (1.1 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (catalytic, 1-2 drops)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
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Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromobenzyl)piperazine (10 mmol) in anhydrous DCE (50 mL).
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Add Furfural (11 mmol) and catalytic acetic acid. Stir at room temperature for 30–60 minutes to allow the formation of the iminium intermediate.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon). Monitor progress by TLC (System: 5% MeOH in DCM).
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Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes.
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Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
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Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 0–5% MeOH in DCM).
Validation Criteria:
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¹H NMR (CDCl₃): Look for the singlet of the benzylic CH₂ (~3.5 ppm), the singlet of the furfuryl CH₂ (~3.6 ppm), and the characteristic furan protons (doublet ~6.3 ppm, doublet ~6.4 ppm, doublet ~7.4 ppm).
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MS (ESI): M+H peak at ~335/337 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).
Biological Applications & Mechanism[2]
Sigma-1 Receptor (σ1R) Modulation
Research into benzyl-piperazine derivatives has established them as potent ligands for the Sigma-1 receptor [1]. The σ1R is a chaperone protein that regulates calcium signaling and ER stress.
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Mechanism: Ligands binding to σ1R can modulate the activity of IP3 receptors, enhancing calcium flow to the mitochondria.
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Therapeutic Potential: Neuroprotection, cognitive enhancement, and antidepressant effects. The specific furan analog (tetrahydrofuran) has shown nanomolar affinity for σ1R [1].
Visualization: Sigma-1 Signaling Pathway
The diagram below depicts the downstream effects of ligand binding to the Sigma-1 receptor.
Tyrosinase Inhibition
Fluorinated benzyl-piperazines have been investigated as competitive inhibitors of tyrosinase, an enzyme critical for melanin biosynthesis [2].[2] The 4-bromobenzyl analog is expected to exhibit similar inhibitory potential due to the steric and electronic similarities between the bromo- and fluoro- substituents, potentially serving as a skin-whitening agent or melanoma therapeutic.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[3]
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Handling: Use standard PPE (gloves, goggles, lab coat).
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Storage: Store in a cool, dry place under inert gas. The furan ring is susceptible to oxidation over long periods; amber vials are recommended.
References
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Wang, L., et al. (2017). "1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain."[4][5] Journal of Medicinal Chemistry. Available at: [Link]
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Mirabile, S., et al. (2021). "Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Effect." ChemMedChem. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unica.it [iris.unica.it]
- 3. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(4-FLUOROBENZYL)PIPERAZINE [drugs.ncats.io]
- 5. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
